Cas no 1936161-99-7 ((8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol)

(8-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol is a substituted tetrahydroquinoline derivative with potential applications in pharmaceutical and agrochemical research. The compound features a hydroxylmethyl group at the 7-position and an ethyl substituent at the 8-position, contributing to its unique reactivity and functional versatility. Its partially saturated quinoline core enhances stability while maintaining compatibility with further synthetic modifications. This intermediate is particularly valuable in the development of bioactive molecules due to its ability to serve as a scaffold for heterocyclic functionalization. The presence of both hydrophobic (ethyl) and hydrophilic (hydroxymethyl) moieties allows for fine-tuning of physicochemical properties, making it useful in drug discovery and material science applications.
(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol structure
1936161-99-7 structure
Product name:(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol
CAS No:1936161-99-7
MF:C12H17NO
MW:191.269483327866
CID:5247662

(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 7-Quinolinemethanol, 8-ethyl-1,2,3,4-tetrahydro-
    • (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol
    • Inchi: 1S/C12H17NO/c1-2-11-10(8-14)6-5-9-4-3-7-13-12(9)11/h5-6,13-14H,2-4,7-8H2,1H3
    • InChI Key: JHLYEIWYVZNLLF-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(CO)=C2CC)CCC1

(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-255678-1.0g
(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol
1936161-99-7
1.0g
$0.0 2023-03-01
Enamine
EN300-255678-1g
(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol
1936161-99-7
1g
$0.0 2023-09-14

(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol Related Literature

Additional information on (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol

(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol (CAS No. 1936161-99-7): A Comprehensive Overview

(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol (CAS No. 1936161-99-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol make it a promising candidate for various pharmacological studies.

The chemical structure of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol consists of a tetrahydroquinoline ring with an ethyl group at the 8-position and a hydroxymethyl group at the 7-position. This specific arrangement of functional groups imparts unique properties to the molecule, such as enhanced solubility and improved bioavailability. These characteristics are crucial for optimizing the compound's performance in biological systems.

Recent studies have explored the potential therapeutic applications of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Another promising application of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol is in the field of neurodegenerative disorders. Research conducted at the University of California demonstrated that this compound has neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol could be developed into a novel therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

In addition to its biological activities, the synthesis and characterization of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol have been extensively studied. A recent publication in the Tetrahedron Letters detailed an efficient synthetic route for producing this compound using readily available starting materials and mild reaction conditions. This synthetic method not only enhances the scalability of production but also ensures high purity and yield.

The pharmacokinetic properties of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-y)lmethanol have also been investigated to assess its suitability for clinical applications. Studies have shown that this compound has favorable absorption and distribution profiles in vivo. It exhibits good oral bioavailability and is rapidly distributed to various tissues without significant first-pass metabolism. These properties are essential for ensuring that the compound reaches its target sites effectively.

To further evaluate its safety and efficacy, preclinical studies have been conducted using animal models. Results from these studies indicate that (8-ethyl-1,2,3,4-tetrahydroquinolin-7-y)lmethanol is well tolerated at therapeutic doses and does not exhibit any significant toxicity or adverse effects. These findings provide a strong foundation for advancing this compound into clinical trials.

In conclusion, (8-ethyl-1,2,3,4-tetrahydroquinolin-7-y)lmethanol (CAS No. 1936161-99--7) is a versatile compound with promising therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various medical applications. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, it is likely that this compound will play an increasingly important role in advancing medical treatments in the future.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd